GLYCINE-N-FMOC (13C2,15N)
Description
Significance of Stable Isotope Tracers in Chemical Biology and Biochemistry
Stable isotope tracers have become indispensable in chemical biology and biochemistry for their ability to provide detailed insights into complex biological processes. silantes.com The use of stable isotopes like 13C and 15N allows for the creation of molecules with unique isotopic signatures that are easily distinguishable from their natural, unlabeled counterparts. silantes.com This labeling enables precise quantification and enhanced sensitivity in a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsilantes.com
In proteomics, the large-scale study of proteins, stable isotope labeling by amino acids in cell culture (SILAC) is a prominent method. sigmaaldrich.comckgas.com This technique involves growing cells in media containing either "light" (e.g., 12C, 14N) or "heavy" (e.g., 13C, 15N) amino acids. sigmaaldrich.comckgas.com The resulting proteins incorporate these labeled amino acids, allowing for the relative quantification of protein abundance between different cell populations by mass spectrometry. sigmaaldrich.comresearchgate.net This approach is crucial for identifying disease biomarkers and understanding cellular responses to various stimuli. wikipedia.org
Furthermore, stable isotope labeling is instrumental in metabolic flux analysis, where it is used to trace the flow of atoms through metabolic pathways. creative-proteomics.com By introducing labeled nutrients to a biological system, researchers can track their incorporation into various metabolites, providing a detailed map of metabolic network activity. creative-proteomics.com
Principles of Isotopic Enrichment and Their Impact on Research Methodologies
Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element beyond its natural abundance. wikipedia.org This process is fundamental to stable isotope labeling, as it generates the "heavy" molecules required for tracer studies. numberanalytics.com While chemical properties are determined by the element, physical properties can vary significantly between isotopes of the same element. osaka-u.ac.jp
The principle of isotopic enrichment hinges on the mass difference between isotopes. wikipedia.org This mass difference allows for their separation and detection. wikipedia.org Techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) are used to detect the presence and position of these isotopic labels. wikipedia.org
The impact of isotopic enrichment on research methodologies is profound. It allows for highly precise and sensitive measurements that would otherwise be impossible. numberanalytics.comcaltech.edu For instance, in NMR spectroscopy, the incorporation of stable isotopes like 13C and 15N enhances spectral resolution and quality, facilitating the detailed structural analysis of biomolecules. silantes.com In mass spectrometry, the mass shift introduced by the heavy isotopes allows for the clear differentiation and quantification of labeled versus unlabeled molecules. wikipedia.orgresearchgate.net
Overview of Protected Amino Acids as Essential Building Blocks for Isotope-Enriched Biomolecules
Protected amino acids are crucial reagents in the synthesis of isotope-enriched biomolecules, particularly peptides and proteins. silantes.comisotope.com In chemical peptide synthesis, the amino group of an amino acid is temporarily blocked by a protecting group to prevent unwanted side reactions during peptide bond formation. silantes.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group in solid-phase peptide synthesis (SPPS). nih.gov
For the synthesis of isotopically labeled peptides, Fmoc-protected amino acids containing stable isotopes are used. sigmaaldrich.com These labeled building blocks, such as GLYCINE-N-FMOC (13C2,15N), are incorporated at specific positions within a peptide sequence. silantes.com This site-specific labeling allows for targeted investigations of protein structure, function, and interactions. sigmaaldrich.com
The use of protected, isotopically labeled amino acids offers precise control over the placement of the isotopic label within the biomolecule. silantes.com This precision is essential for a wide range of applications, from studying enzyme mechanisms and protein folding to developing new diagnostic and therapeutic agents. silantes.com
GLYCINE-N-FMOC (13C2,15N): A Detailed Profile
GLYCINE-N-FMOC (13C2,15N), also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2,15N, is a stable isotope-labeled derivative of the amino acid glycine (B1666218). sigmaaldrich.com It is distinguished by the incorporation of two carbon-13 (13C) isotopes and one nitrogen-15 (B135050) (15N) isotope. The amino group is protected by an Fmoc group, making it suitable for use in solid-phase peptide synthesis. biosynth.com
Key Properties of GLYCINE-N-FMOC (13C2,15N):
| Property | Value |
| Chemical Formula | (H15N-Fmoc)13CH213CO2H sigmaaldrich.com |
| Molecular Weight | 300.28 g/mol sigmaaldrich.comisotope.com |
| Isotopic Purity | 99 atom % 13C, 98-99 atom % 15N sigmaaldrich.comisotope.com |
| Appearance | White powder chemicalbook.com |
| Melting Point | 174-175 °C sigmaaldrich.comchemicalbook.com |
| Storage Temperature | 2-8°C sigmaaldrich.comchemicalbook.com |
The high isotopic enrichment of GLYCINE-N-FMOC (13C2,15N) makes it a valuable tool for a range of advanced research applications.
Research Applications of GLYCINE-N-FMOC (13C2,15N)
The unique properties of GLYCINE-N-FMOC (13C2,15N) make it a versatile reagent in several areas of scientific research.
Use in Peptide Synthesis and Proteomics
GLYCINE-N-FMOC (13C2,15N) is extensively used in the synthesis of isotopically labeled peptides. anaspec.com These labeled peptides serve as internal standards for quantitative proteomics, allowing for the precise measurement of protein levels in complex biological samples. isotope.comnih.gov The incorporation of this labeled glycine residue into a peptide results in a predictable mass shift, which can be readily detected by mass spectrometry. sigmaaldrich.com This enables the accurate quantification of the corresponding native peptide and, by extension, the parent protein.
Role in Structural Biology and NMR Spectroscopy
In the field of structural biology, GLYCINE-N-FMOC (13C2,15N) is instrumental for studies utilizing nuclear magnetic resonance (NMR) spectroscopy. The 13C and 15N labels provide enhanced sensitivity and resolution in NMR experiments, facilitating the detailed structural analysis of peptides and proteins. silantes.com By selectively incorporating this labeled amino acid, researchers can probe specific regions of a protein to understand its three-dimensional structure, dynamics, and interactions with other molecules. sigmaaldrich.com
Properties
Molecular Weight |
300.28 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for Glycine N Fmoc 13c2,15n in Research Contexts
Strategies for Isotopic Incorporation into Glycine (B1666218) Precursors
The synthesis of isotopically labeled glycine is a critical first step. Various strategies exist for incorporating ¹³C and ¹⁵N into the glycine molecule. The choice of method often depends on the desired labeling pattern and economic considerations. tandfonline.comnih.gov
One common approach involves the use of isotopically enriched starting materials in established chemical synthesis routes for glycine. For instance, the Strecker synthesis can be adapted using labeled precursors like ¹³C-containing formaldehyde (B43269) or cyanide and ¹⁵N-labeled ammonia. nih.gov Another method is to start from commercially available labeled precursors such as [¹³C₂,¹⁵N]glycine, which simplifies the subsequent steps.
Research has also explored the biosynthesis of labeled amino acids. This can be achieved by feeding microorganisms, such as E. coli, with a medium containing ¹³C-labeled glucose as the sole carbon source and ¹⁵N-labeled ammonium (B1175870) salts as the sole nitrogen source. ckisotopes.com While this method is effective for producing a range of labeled amino acids, chemical synthesis often provides more precise control over the specific labeling pattern required for GLYCINE-N-FMOC (¹³C₂,¹⁵N).
A study on the biosynthesis of aspirochlorine demonstrated the complexity of metabolic pathways, where feeding with (¹³C₂,¹⁵N)Gly resulted in the incorporation of only one ¹³C atom, highlighting the importance of understanding metabolic routes when designing labeling experiments. beilstein-journals.org For direct and unambiguous synthesis, chemical routes starting from highly enriched small molecules remain a preferred strategy.
Methodologies for N-Fluorenylmethyloxycarbonyl (FMOC) Protection of Isotope-Labeled Glycine
Once the isotopically labeled glycine is obtained, the amino group must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide synthesis to prevent unwanted reactions of the amino group during peptide chain elongation. rsc.orgckisotopes.com
The most common method for Fmoc protection of glycine involves the reaction of the labeled glycine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a suitable solvent system. The reaction is typically carried out in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group of glycine, making it nucleophilic.
A typical procedure involves dissolving the isotopically labeled glycine in a basic aqueous solution and then adding a solution of the Fmoc-reagent (e.g., Fmoc-OSu in dioxane or acetone) dropwise while maintaining the pH and temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). rsc.org After the reaction is complete, the product, GLYCINE-N-FMOC (¹³C₂,¹⁵N), is typically isolated by acidification of the reaction mixture, which causes the product to precipitate. The solid product is then collected by filtration, washed with water, and dried. rsc.org
| Reagent | Role | Typical Solvent |
| Glycine (¹³C₂,¹⁵N) | Substrate | Water |
| Sodium Carbonate | Base | Water |
| Fmoc-OSu | Protecting group source | Dioxane/Acetone |
| Hydrochloric Acid | For precipitation | Water |
Optimization of Synthetic Routes for Research-Grade GLYCINE-N-FMOC (¹³C₂,¹⁵N)
Optimizing the synthetic route is crucial for obtaining high-purity, research-grade GLYCINE-N-FMOC (¹³C₂,¹⁵N) with a good yield. Key parameters for optimization include reaction conditions, purification methods, and cost-effectiveness of the starting materials. tandfonline.com
Reaction Conditions: The efficiency of the Fmoc protection reaction can be influenced by factors such as pH, temperature, and the rate of addition of the Fmoc reagent. Maintaining a slightly alkaline pH (around 8.5-9.5) is critical for ensuring the glycine's amino group is sufficiently nucleophilic without promoting hydrolysis of the Fmoc reagent. The reaction is often run at room temperature. rsc.org
Purification: After precipitation, the crude product may contain unreacted starting materials or by-products. Recrystallization is a common method for purification. A suitable solvent system, such as ethyl acetate (B1210297) and hexane, can be used to dissolve the crude product and then allow for the slow crystallization of the pure compound. rsc.org For very high purity requirements, as needed for peptide synthesis and quantitative proteomics, semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. rsc.org The use of a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) is a standard method for purifying Fmoc-amino acids. rsc.org
Economic Considerations: The cost of isotopically labeled starting materials is a significant factor. tandfonline.comnih.gov Research has been conducted to evaluate the most economical precursors for isotopic labeling. tandfonline.comnih.gov While direct synthesis from labeled glycine is straightforward, the cost of the labeled glycine itself can be high. Alternative routes starting from less expensive, smaller labeled molecules are continuously being explored to make the final product more accessible for research.
Analytical Validation Techniques for Isotopic Purity and Chemical Integrity in Academic Synthesis
Ensuring the isotopic enrichment and chemical purity of the final GLYCINE-N-FMOC (¹³C₂,¹⁵N) product is paramount for its use in quantitative research. nih.govckisotopes.com A combination of analytical techniques is employed for comprehensive validation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the molecular weight and, consequently, the successful incorporation of the stable isotopes. rsc.orgnih.gov The expected mass shift of +3 atomic mass units compared to the unlabeled compound confirms the presence of two ¹³C atoms and one ¹⁵N atom. sigmaaldrich.com MS is also crucial for assessing isotopic enrichment, which is the percentage of molecules that are correctly labeled. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the chemical integrity of the molecule.
¹³C NMR: Directly detects the labeled carbon atoms and can be used to confirm their position within the molecule. The coupling between adjacent ¹³C and ¹⁵N nuclei can provide further structural confirmation. rsc.org
¹⁵N NMR: Directly detects the labeled nitrogen atom. rsc.org
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the chemical purity of the compound. rsc.org By comparing the retention time of the synthesized product with a known standard and analyzing the peak area, the purity can be accurately quantified, often aiming for >98% for research-grade materials. ckisotopes.com
| Technique | Purpose | Key Information Obtained |
| Mass Spectrometry (MS) | Isotopic and Molecular Weight Verification | Molecular mass, isotopic enrichment, mass shift |
| NMR Spectroscopy | Structural Confirmation | Chemical structure, position of labels, chemical purity |
| HPLC | Chemical Purity Assessment | Percentage purity, presence of impurities |
These rigorous analytical checks ensure that the synthesized GLYCINE-N-FMOC (¹³C₂,¹⁵N) is suitable for demanding applications like quantitative proteomics and high-resolution biomolecular NMR studies. chempep.comnih.goveurisotop.com
Applications of Glycine N Fmoc 13c2,15n in Peptide and Protein Engineering Research
Role in Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Isotopic Labeling
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. The use of GLYCINE-N-FMOC (13C2,15N) within this methodology allows for the precise, site-specific incorporation of isotopic labels into a peptide sequence. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective shield for the glycine's amino group during the synthesis process. This protection is critical to prevent unwanted side reactions and to ensure the orderly assembly of the peptide chain.
The process involves attaching the isotopically labeled Fmoc-glycine to a solid support resin and then sequentially adding other amino acids. The Fmoc group is removed at each step to allow for the formation of a new peptide bond. This method provides researchers with the ability to place a "heavy" glycine (B1666218) residue at a specific location within the peptide. This targeted labeling is instrumental for a variety of analytical applications. For instance, in NMR studies, the unique isotopic signature of the labeled glycine provides enhanced sensitivity and resolution, which aids in the detailed structural analysis of peptides and the study of their dynamic properties.
Table 1: Key Features of GLYCINE-N-FMOC (13C2,15N) in SPPS
| Feature | Description |
| Isotopic Enrichment | Contains ¹³C at both glycine carbons and ¹⁵N at the α-amino group. |
| Protecting Group | The Fmoc group protects the amino terminus during synthesis. |
| Site-Specificity | Enables precise placement of the labeled glycine within the peptide sequence. |
| Analytical Utility | Facilitates advanced NMR and mass spectrometry analysis. isotope.com |
Incorporation into Proteins via Cell-Free and Recombinant Expression Systems
Beyond synthetic peptides, GLYCINE-N-FMOC (13C2,15N) is also instrumental in the production of isotopically labeled proteins through both cell-free and recombinant expression systems. In these systems, the labeled amino acid is supplied in the growth media or reaction mixture and is subsequently incorporated into the protein structure during synthesis. ckisotopes.com
Cell-free protein expression systems offer a distinct advantage in that they allow for the direct incorporation of any labeled amino acid with minimal scrambling or dilution from endogenous amino acid pools. nih.gov This leads to highly efficient and specific labeling of the target protein. nih.gov Recombinant protein expression in host organisms like E. coli is another common method. nih.gov By providing the labeled glycine in the culture medium, it can be taken up by the cells and used in protein synthesis. ckisotopes.com This technique is particularly useful for producing larger quantities of labeled proteins for structural and functional studies. The ability to introduce isotopic labels into proteins is fundamental for advanced NMR techniques that elucidate protein structure, dynamics, and interactions. nih.gov
Design Considerations for Isotope-Enriched Peptides and Proteins
The design of peptides and proteins containing GLYCINE-N-FMOC (13C2,15N) requires careful consideration of the research goals. The specific placement of the isotopic label is dictated by the analytical question being addressed. For example, if the goal is to study the local environment of a particular glycine residue within a protein, then site-specific labeling is the preferred approach.
The level of isotopic enrichment is another critical factor. High levels of enrichment (typically >98%) are desirable to maximize the signal in NMR and mass spectrometry experiments. sigmaaldrich.com Researchers must also consider the potential for isotopic scrambling, where the label may be metabolically converted to other amino acids, although this is less of a concern in cell-free systems. nih.gov The choice between uniform labeling (where all instances of a particular amino acid are labeled) and selective labeling (where only specific residues are labeled) also depends on the experimental design and the complexity of the biological system being studied. ckisotopes.com
Table 2: Design Strategies for Isotope-Enriched Biomolecules
| Strategy | Description | Application |
| Site-Specific Labeling | Incorporation of a labeled amino acid at a single, defined position. | Probing local structure and dynamics. |
| Uniform Labeling | Labeling all instances of a particular amino acid throughout the protein. | Global structural analysis of smaller proteins. |
| Selective Labeling | Labeling specific types of amino acids. ckisotopes.com | Simplifying complex NMR spectra of large proteins. |
Overcoming Challenges in the Synthetic Integration of GLYCINE-N-FMOC (13C2,15N) into Complex Biomolecules
The synthesis of peptides and proteins incorporating GLYCINE-N-FMOC (13C2,15N) is not without its challenges. One significant hurdle is the potential for incomplete isotopic enrichment, which can result in a mixed population of labeled and unlabeled molecules. To mitigate this, pre-purification of the labeled glycine starting material is often necessary to ensure high isotopic purity.
Advanced Spectroscopic and Spectrometric Applications of Glycine N Fmoc 13c2,15n Enriched Biomolecules
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
The use of GLYCINE-N-FMOC (13C2,15N) to introduce stable isotopes into peptides and proteins is fundamental for a variety of advanced NMR spectroscopic techniques. The presence of ¹³C and ¹⁵N nuclei allows for the application of heteronuclear NMR experiments, which are essential for elucidating the three-dimensional structures and understanding the dynamic behavior of biomolecules in solution and solid states.
¹³C and ¹⁵N Chemical Shift Assignments in GLYCINE-N-FMOC (¹³C₂,¹⁵N)-Derived Systems
The initial and most critical step in any NMR-based structural study is the sequence-specific assignment of resonances. The incorporation of GLYCINE-N-FMOC (¹³C₂,¹⁵N) into a peptide or protein facilitates this process immensely. sigmaaldrich.com The dual labeling of both carbon atoms and the nitrogen atom of the glycine (B1666218) residue provides a unique set of NMR-active nuclei.
Triple-resonance experiments, such as HNCA, HN(CO)CA, HNCACB, and HN(CO)CACB, are workhorse experiments in protein NMR. These experiments correlate the amide proton and nitrogen (¹H-¹⁵N) with the alpha and beta carbons (¹³Cα and ¹³Cβ) of the same residue and/or the preceding residue in the amino acid sequence. When a ¹³C₂,¹⁵N-labeled glycine is present, it provides unambiguous starting or connection points in the assignment process. For instance, the absence of a Cβ signal for glycine is a characteristic feature that aids in its identification within complex spectra. nih.govmeihonglab.com
The chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to their local electronic environment, which is, in turn, dictated by the local secondary and tertiary structure of the protein. titech.ac.jpscience.gov For example, the ¹³Cα and ¹³Cβ chemical shifts can reliably indicate whether a residue is in an α-helical, β-sheet, or random coil conformation. The specific chemical shifts for a labeled glycine can therefore provide immediate structural information even before a full structure is determined.
Table 1: Representative ¹³C and ¹⁵N Chemical Shifts for Glycine in Different Secondary Structures
| Secondary Structure | ¹³Cα (ppm) | ¹³C' (carbonyl) (ppm) | ¹⁵N (ppm) |
| α-Helix | ~45.5 | ~175.5 | ~120.0 |
| β-Sheet | ~45.0 | ~173.0 | ~115.0 |
| Random Coil | ~44.0 | ~174.0 | ~109.0 |
Note: These are typical values and can vary depending on the specific protein and its environment.
Analysis of Scalar Couplings (J-couplings) for Conformational Information
Scalar or J-couplings, which are transmitted through chemical bonds, provide valuable information about dihedral angles and thus the conformation of the molecule. sigmaaldrich.com In peptides containing GLYCINE-N-FMOC (¹³C₂,¹⁵N), various one-bond, two-bond, and three-bond J-couplings become accessible for measurement.
For instance, the three-bond J-coupling between the amide proton and the Cα proton (³J(HN,Hα)) is related to the phi (φ) torsional angle of the peptide backbone through the Karplus equation. While glycine's flexibility can sometimes average these couplings, in structured regions, they provide crucial restraints for structure calculation.
Furthermore, the incorporation of ¹³C and ¹⁵N allows for the measurement of heteronuclear J-couplings, such as:
¹J(N,H): One-bond coupling between the amide nitrogen and its attached proton.
¹J(Cα,Hα): One-bond coupling between the alpha-carbon and its attached proton.
²J(N,Cα): Two-bond coupling between the amide nitrogen and the alpha-carbon.
These couplings can provide further refinement for the conformational analysis of the peptide backbone around the labeled glycine residue.
Relaxation Studies for Protein Dynamics and Flexibility
NMR relaxation studies are a powerful tool to probe the dynamics of proteins over a wide range of timescales, from picoseconds to seconds. The incorporation of ¹⁵N and ¹³C isotopes is essential for these measurements. sigmaaldrich.com By incorporating GLYCINE-N-FMOC (¹³C₂,¹⁵N), researchers can specifically probe the dynamics at that glycine position.
The primary relaxation parameters measured are:
T1 (Spin-Lattice or Longitudinal Relaxation Time): Characterizes the rate at which the nuclear spins return to thermal equilibrium along the main magnetic field. It is sensitive to fast (picosecond to nanosecond) motions.
T2 (Spin-Spin or Transverse Relaxation Time): Describes the decay of transverse magnetization and is sensitive to both fast and slow (microsecond to millisecond) motions.
Heteronuclear Nuclear Overhauser Effect (NOE): Measures the change in the signal intensity of a nucleus upon saturation of a nearby nucleus and provides information about the amplitude of fast internal motions.
By measuring these parameters for the ¹⁵N nucleus of the labeled glycine, one can calculate the model-free parameters, such as the generalized order parameter (S²), which quantifies the spatial restriction of the N-H bond vector. An S² value close to 1 indicates a rigid structure, while a lower value suggests significant flexibility. Given that glycine residues often reside in flexible loops or turns of proteins, these studies can provide critical insights into the dynamic nature of these regions. meihonglab.comscience.gov
Ligand Binding and Interaction Mapping via Isotopic Perturbations
Chemical Shift Perturbation (CSP) mapping is a widely used NMR technique to identify the binding site of a ligand on a protein. researchgate.net This method relies on the fact that the chemical shifts of nuclei at the binding interface will be altered upon ligand binding. By acquiring a series of ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein at different concentrations of a ligand, one can track the changes in the chemical shifts of the amide resonances.
Incorporating GLYCINE-N-FMOC (¹³C₂,¹⁵N) allows for the specific monitoring of glycine residues. sigmaaldrich.com If a labeled glycine is part of the binding pocket or is allosterically affected by ligand binding, its ¹H and ¹⁵N chemical shifts will show significant perturbations. researchgate.netscience.gov The magnitude of the chemical shift change for each residue is plotted against the residue number, providing a "map" of the interaction surface.
The dissociation constant (Kd) of the protein-ligand complex can also be determined by titrating the labeled protein with the ligand and fitting the chemical shift changes to a binding isotherm. researchgate.net This provides quantitative information about the binding affinity.
Mass Spectrometry (MS) for Quantitative Proteomics and Metabolomics
In the fields of proteomics and metabolomics, stable isotope labeling is the gold standard for accurate quantification of proteins and metabolites. GLYCINE-N-FMOC (¹³C₂,¹⁵N) serves as a key reagent for introducing a known mass shift into peptides and proteins, enabling precise relative and absolute quantification. isotope.commedchemexpress.com
The compound is used to synthesize peptides that can serve as internal standards in mass spectrometry-based assays. sigmaaldrich.com Because the heavy isotope-labeled peptide is chemically identical to its natural counterpart, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The mass difference, however, allows the two species to be distinguished.
A prominent application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), although direct use of Fmoc-protected amino acids is more common in chemical synthesis of standard peptides for targeted proteomics. In targeted proteomics, a known amount of the heavy-labeled synthetic peptide (e.g., one containing ¹³C₂,¹⁵N-glycine) is spiked into a complex biological sample, such as cell lysate or plasma. The sample is then typically subjected to proteolytic digestion.
The mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratio for both the "light" (endogenous) and "heavy" (standard) versions of the target peptide. The ratio of the signal intensities of the heavy to light peptide provides a precise measure of the quantity of the endogenous peptide, and by extension, the parent protein. nih.govnih.gov
Table 2: Application of GLYCINE-N-FMOC (¹³C₂,¹⁵N) in Quantitative MS
| Technique | Description | Role of Labeled Glycine |
| Targeted Proteomics (e.g., SRM, MRM) | Quantification of specific, pre-selected proteins. | Used to synthesize a heavy-labeled version of a target peptide to serve as an internal standard. The known concentration of the heavy peptide allows for absolute quantification of the endogenous light peptide. |
| Metabolic Flux Analysis | Tracing the metabolic fate of small molecules. | Labeled glycine can be introduced to cells or organisms to trace its incorporation into various metabolic pathways, such as glutathione (B108866) or purine (B94841) synthesis. |
| Protein Quantitation | General quantification of proteins in complex mixtures. | Enables the creation of a precise mass tag for peptides, allowing for their differentiation from unlabeled counterparts in a mass spectrometer. isotope.com |
The high isotopic purity (typically >98-99%) of GLYCINE-N-FMOC (¹³C₂,¹⁵N) is crucial for these applications, as it ensures minimal interference between the light and heavy channels, leading to highly accurate and reproducible quantification. sigmaaldrich.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold-standard method for the absolute quantification of molecules, including peptides and proteins. shoko-sc.co.jpchemie-brunschwig.ch The use of stable isotope-labeled internal standards is central to this technique, and GLYCINE-N-FMOC (¹³C₂,¹⁵N) serves as a key building block for synthesizing these standards. buchem.comshoko-sc.co.jp
The principle of IDMS involves introducing a known quantity of a heavy-isotope-labeled analog of the target analyte into a sample. This labeled standard is chemically identical to the endogenous, or "light," analyte but has a different mass due to the isotopic enrichment. nih.gov By measuring the ratio of the mass spectrometric signals of the light and heavy isotopes, the absolute concentration of the endogenous analyte can be determined with high accuracy and precision. nih.gov
GLYCINE-N-FMOC (¹³C₂,¹⁵N) is particularly well-suited for creating these internal standards for several reasons. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a means for protecting the amino group of glycine during solid-phase peptide synthesis. The dual labeling with two ¹³C atoms and one ¹⁵N atom results in a significant mass shift, which helps to avoid spectral overlap with the naturally occurring isotopes of the analyte. sigmaaldrich.com
Table 1: Properties of GLYCINE-N-FMOC (¹³C₂,¹⁵N)
| Property | Value |
|---|---|
| Molecular Formula | (H¹⁵N-Fmoc)¹³CH₂¹³CO₂H |
| Molecular Weight | 300.28 g/mol |
| ¹³C Isotopic Purity | 99 atom % |
| ¹⁵N Isotopic Purity | 98 atom % |
| Mass Shift | M+3 |
This table summarizes the key properties of GLYCINE-N-FMOC (¹³C₂,¹⁵N) relevant to its use in mass spectrometry. sigmaaldrich.com
In a typical IDMS workflow for protein quantification, a proteotypic peptide—a peptide unique to the protein of interest—is synthesized using GLYCINE-N-FMOC (¹³C₂,¹⁵N) and other amino acids. This labeled peptide is then spiked into the biological sample, which is subsequently digested to release the endogenous peptides. The sample is then analyzed by liquid chromatography-mass spectrometry (LC-MS), and the absolute quantity of the target protein is calculated from the ratio of the labeled and unlabeled proteotypic peptides. nih.govnih.gov This approach has been successfully applied to the absolute quantification of a wide range of proteins in various biological matrices. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Related Approaches
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. nih.govgbiosciences.com The method involves growing cells in a medium where one or more essential amino acids are replaced with their heavy stable isotope-labeled counterparts. thermofisher.com This leads to the in vivo incorporation of the heavy amino acids into all newly synthesized proteins. thermofisher.comckgas.com
GLYCINE-N-FMOC (¹³C₂,¹⁵N) can be used to synthesize the labeled glycine for incorporation into the SILAC growth medium. Once the proteome is fully labeled, the "heavy" cell population can be compared to a "light" cell population grown in a normal medium. nih.gov When the two cell populations are mixed, the proteins from each can be distinguished by mass spectrometry due to the mass difference imparted by the isotopic label. The ratio of the signal intensities of the heavy and light peptides provides a direct measure of the relative abundance of the corresponding proteins. gbiosciences.com
The key advantages of SILAC include its high accuracy and reproducibility, as the labeling is incorporated metabolically, minimizing experimental variability. nih.gov The use of ¹³C and ¹⁵N isotopes in GLYCINE-N-FMOC (¹³C₂,¹⁵N) ensures that the labeled amino acid behaves identically to its natural counterpart in cellular processes, without affecting cell physiology. nih.gov
Table 2: Common Stable Isotopes Used in SILAC
| Isotope | Typical Labeled Amino Acid |
|---|---|
| ¹³C | Arginine, Lysine (B10760008), Leucine |
| ¹⁵N | Arginine, Lysine, Glycine |
| ²H (Deuterium) | Leucine |
This table lists some of the common stable isotopes and the amino acids they are used to label in SILAC experiments. nih.govgbiosciences.com
While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, labeled glycine can also be employed, particularly in studies focusing on specific protein types or metabolic pathways where glycine is a key component. gbiosciences.com
Quantitative Analysis of Protein Turnover and Degradation Rates
Understanding the dynamics of protein turnover—the balance between protein synthesis and degradation—is crucial for elucidating cellular function and regulation. nih.gov Stable isotope labeling techniques, including those that can utilize GLYCINE-N-FMOC (¹³C₂,¹⁵N), provide a powerful means to measure protein turnover rates. nih.gov
In a typical protein turnover experiment, cells or organisms are exposed to a pulse of a labeled amino acid, such as that synthesized from GLYCINE-N-FMOC (¹³C₂,¹⁵N). units.it The rate of incorporation of the label into proteins over time reflects the rate of protein synthesis. By subsequently switching to a medium containing the unlabeled amino acid (a "chase"), the rate of disappearance of the labeled protein can be monitored, providing a measure of the protein degradation rate or half-life. units.it
The use of ¹⁵N-labeled amino acids, which can be derived from GLYCINE-N-FMOC (¹³C₂,¹⁵N), has been shown to be effective in measuring protein synthesis and turnover in various systems, from cell cultures to whole organisms. nih.gov For instance, studies in pancreatic cancer cells have used ¹⁵N amino acid mixtures to determine the fractional synthesis rates of various proteins, which ranged from 44% to 76%. nih.gov
The dual labeling of GLYCINE-N-FMOC (¹³C₂,¹⁵N) offers advantages in these studies by providing a distinct mass shift that can be readily detected by mass spectrometry. This allows for the precise tracking of the labeled peptides and the accurate calculation of turnover rates.
Fragmentation Pathway Analysis of GLYCINE-N-FMOC (¹³C₂,¹⁵N)-Labeled Peptides
Tandem mass spectrometry (MS/MS) is a cornerstone of proteomics, enabling the sequencing and identification of peptides. In a tandem mass spectrometer, peptides are first ionized and selected, then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides information about the amino acid sequence of the peptide. spectra2000.it
The incorporation of stable isotopes, such as those in GLYCINE-N-FMOC (¹³C₂,¹⁵N), into peptides can be used to study fragmentation pathways. When a peptide containing a labeled glycine residue is fragmented, the resulting fragment ions will also carry the isotopic label, leading to a predictable mass shift. This allows for the detailed analysis of how peptides break apart under different fragmentation conditions, such as collision-induced dissociation (CID). nih.gov
For example, in CID, peptides typically fragment along the peptide backbone, producing b- and y-type ions. If a peptide is labeled with GLYCINE-N-FMOC (¹³C₂,¹⁵N), the b-ions containing the labeled glycine will exhibit a mass increase corresponding to the isotopic enrichment. This can help in the unambiguous assignment of fragment ions and in understanding the factors that influence peptide fragmentation. nih.gov
Recent studies have utilized isotopically labeled glycine in the development of novel isobaric tags for quantitative proteomics. nih.gov In these approaches, the fragmentation of the tag releases reporter ions whose intensities are used for quantification. The use of labeled glycine in the tag structure allows for the creation of multiple reporter ions with different masses, enabling the simultaneous analysis of multiple samples (multiplexing). nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| GLYCINE-N-FMOC (¹³C₂,¹⁵N) |
| Glycine |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Carbon-13 |
| Nitrogen-15 (B135050) |
| Arginine |
| Lysine |
| Leucine |
Biochemical and Metabolic Pathway Research Utilizing Glycine N Fmoc 13c2,15n
Isotopic Tracing for Elucidating Glycine (B1666218) Metabolism and Interconversions
The use of isotopically labeled molecules, such as GLYCINE-N-FMOC (¹³C₂,¹⁵N), is fundamental to isotopic tracing studies. This technique allows researchers to follow the journey of glycine as it is metabolized and converted into other molecules within a biological system. nih.gov By introducing the labeled glycine into cells or organisms, scientists can track the incorporation of the ¹³C and ¹⁵N isotopes into various downstream metabolites.
The dual labeling of both carbon and nitrogen atoms in GLYCINE-N-FMOC (¹³C₂,¹⁵N) provides a significant advantage. It enables the simultaneous tracing of both the carbon skeleton and the amino group of glycine. This is particularly valuable for understanding the intricate interconversions of amino acids and their contributions to different metabolic pools. For instance, studies can differentiate between the use of glycine's carbon backbone in pathways like the tricarboxylic acid (TCA) cycle and the fate of its nitrogen in transamination reactions.
Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the labeled isotopes in various biomolecules. This allows for a detailed mapping of glycine's metabolic fate, revealing how it contributes to the synthesis of proteins, purines, and other essential compounds.
Metabolic Flux Analysis (MFA) in Prokaryotic and Eukaryotic Systems
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell. The application of stable isotope tracers like GLYCINE-N-FMOC (¹³C₂,¹⁵N) is central to MFA studies in both prokaryotic and eukaryotic organisms. medchemexpress.combiorxiv.org By measuring the distribution of the heavy isotopes throughout the metabolic network, researchers can compute the intracellular fluxes, providing a snapshot of the cell's metabolic state.
Quantification of Carbon and Nitrogen Fluxes Using Dual Isotopic Labels
The dual isotopic labeling in GLYCINE-N-FMOC (¹³C₂,¹⁵N) is particularly advantageous for comprehensive MFA studies, enabling the simultaneous quantification of both carbon and nitrogen fluxes. nih.govembopress.org This approach, often termed ¹³C¹⁵N-MFA, provides a more complete picture of cellular metabolism compared to single-isotope labeling. For example, in the study of amino acid biosynthesis, it is possible to determine not only the carbon sources for the amino acid backbone but also the nitrogen donors.
A key benefit of using a dual-labeled tracer is the ability to resolve complex metabolic pathways where carbon and nitrogen metabolism are tightly interconnected. biorxiv.org This methodology has been successfully applied to various biological systems to understand how cells coordinate the flow of these two essential elements under different physiological conditions. The data obtained from such experiments are crucial for building and validating computational models of metabolism.
Table 1: Example Data from a Hypothetical ¹³C¹⁵N-MFA Study
| Metabolite | ¹³C Enrichment (%) | ¹⁵N Enrichment (%) | Inferred Carbon Flux (relative units) | Inferred Nitrogen Flux (relative units) |
| Serine | 55 | 60 | 1.2 | 0.8 |
| Cysteine | 30 | 35 | 0.5 | 0.4 |
| Purines | 25 | 40 | 0.4 | 0.9 |
Resolution of Anaplerotic and Biosynthetic Pathway Activities
Anaplerotic reactions are crucial for replenishing intermediates of central metabolic pathways, such as the TCA cycle, that are withdrawn for biosynthetic purposes. The dual-labeling strategy with GLYCINE-N-FMOC (¹³C₂,¹⁵N) aids in resolving the activities of these anaplerotic and biosynthetic pathways. nih.gov For instance, the incorporation of ¹³C from glycine into TCA cycle intermediates can quantify the anaplerotic flux, while the concurrent tracking of ¹⁵N can elucidate the pathways of amino acid and nucleotide biosynthesis that consume these intermediates. embopress.org
This detailed level of analysis is critical for understanding cellular responses to genetic or environmental perturbations. By precisely measuring how fluxes through these key pathways are redistributed, researchers can gain insights into metabolic reprogramming in various contexts, from microbial production of biofuels to the study of metabolic diseases.
Investigation of Glycine's Role in One-Carbon Metabolism and Related Pathways
Glycine is a central player in one-carbon metabolism, a set of reactions that involve the transfer of one-carbon units. These pathways are essential for the synthesis of a wide range of biomolecules, including nucleotides, and for methylation reactions. GLYCINE-N-FMOC (¹³C₂,¹⁵N) serves as an excellent tracer to investigate the flux through the glycine cleavage system, a key entry point of one-carbon units into this network.
By tracing the ¹³C and ¹⁵N isotopes from glycine, researchers can quantify its contribution to the one-carbon pool and follow the subsequent distribution of these one-carbon units into various biosynthetic pathways. nih.gov This has been instrumental in understanding the regulation of one-carbon metabolism and its links to other central metabolic pathways.
Tracing De Novo Biosynthesis of Complex Biomolecules
The de novo biosynthesis of complex biomolecules, such as purines and other nitrogen-containing compounds, can be effectively traced using GLYCINE-N-FMOC (¹³C₂,¹⁵N). Glycine is a direct precursor in the de novo purine (B94841) biosynthesis pathway, where its entire molecule is incorporated into the purine ring.
By supplying cells with ¹³C and ¹⁵N labeled glycine, the rate of de novo purine synthesis can be determined by measuring the isotopic enrichment in the resulting purine nucleotides. researchgate.net This provides valuable information on the regulation of nucleotide metabolism, which is often dysregulated in diseases such as cancer. The ability to trace the origins of both carbon and nitrogen atoms in these complex structures offers a detailed view of their biosynthetic origins. northwestern.edu
Methodological Advancements and Technical Considerations in the Research Application of Glycine N Fmoc 13c2,15n
Strategies for Enhancing Labeling Efficiency and Isotopic Enrichment
Achieving high levels of isotopic enrichment is critical for the sensitivity and accuracy of subsequent analyses, particularly in NMR spectroscopy and mass spectrometry. The efficiency with which GLYCINE-N-FMOC (13C2,15N) is incorporated into a target protein or metabolic pathway depends on several factors, from the choice of expression system to the optimization of culture conditions.
A primary strategy involves the optimization of protein expression systems. While bacterial systems are common, other platforms like baculovirus-infected insect cells are also utilized for expressing complex proteins that can incorporate isotope-labeled amino acids. ukisotope.com To maximize the use of expensive labeled media containing compounds like GLYCINE-N-FMOC (13C2,15N), expression conditions must be rigorously optimized at a small scale before proceeding to larger production runs. ukisotope.com Statistical methods, such as the Design of Experiment (DOE) approach, can be employed to systematically vary conditions like multiplicity of infection (MOI), harvest post-infection (HPI), and cell density to identify the combination that yields the maximum amount of labeled protein. ukisotope.com
Another key consideration is minimizing isotopic dilution and metabolic scrambling. nih.gov Scrambling occurs when the host organism's metabolism converts the labeled amino acid into other molecules, which can complicate the interpretation of experimental results. nih.gov For example, host cell metabolism might convert labeled glycine (B1666218) into serine, or vice versa. nih.gov Using cell-free synthesis systems can mitigate some of these issues, as they offer greater control over the components in the reaction mixture, thereby reducing the activity of competing metabolic pathways. Furthermore, the development of specialized growth media, such as BioExpress® 2000, is designed to facilitate the efficient incorporation of labeled amino acids into recombinant proteins expressed in various cell systems. ukisotope.com
| Strategy | Objective | Key Considerations |
| Expression System Optimization | Maximize the yield of the target protein incorporating the isotopic label. | Choice of system (e.g., bacterial, insect cell), statistical design of experiments (DOE) for culture conditions. ukisotope.com |
| Minimizing Metabolic Scrambling | Ensure the isotopic label remains on the intended molecule (glycine). | Use of auxotrophic strains, cell-free synthesis systems, defined media composition. nih.gov |
| Efficient Media Utilization | Reduce the cost associated with expensive isotopically labeled reagents. | Small-scale optimization trials before large-scale production. ukisotope.com |
| Selective Labeling Protocols | Simplify complex NMR spectra for large proteins. | Incorporation of specific labeled amino acids against a deuterated background. utoronto.caspringernature.com |
Analytical Challenges in Detection and Quantification of GLYCINE-N-FMOC (13C2,15N) Derivatives
The detection and quantification of biomolecules incorporating the ¹³C and ¹⁵N labels from GLYCINE-N-FMOC (13C2,15N) present distinct analytical challenges. These challenges require sophisticated instrumentation and methodologies to ensure data accuracy and reliability.
A significant hurdle is metabolic scrambling, where the isotopic labels from glycine are metabolically transferred to other amino acids, such as serine. nih.gov This creates a complex mixture of isotopologues that can be difficult to distinguish and quantify accurately. High-resolution mass spectrometry (MS) is essential for resolving these complex isotopic patterns. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further be used to confirm the precise location of the heavy isotope labels within peptide fragments, helping to verify the integrity of the labeling. nih.gov
Sensitivity is another major challenge, especially when analyzing low-abundance proteins or metabolites from small sample volumes, such as clinical samples. tdl.org Techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) have been developed to accurately determine low ¹³C-enrichments in molecules like glutathione (B108866), which is synthesized from glycine. nih.gov This method demonstrates high precision even at near-natural abundance levels. nih.gov For more complex molecules like N-glycans, reverse-phase liquid chromatography coupled with electrospray ionization mass spectrometry (RPLC-ESI-MS) provides higher detection sensitivity compared to MALDI-MS, allowing for the identification of dozens of glycan structures from nanoliter volumes of human blood serum. tdl.org The chromatographic separation step in LC-MS reduces competitive ionization effects and detector saturation, enabling the detection of low-abundance species and the separation of structural isomers. tdl.org
| Analytical Challenge | Description | Methodological Solution |
| Metabolic Scrambling | Isotopic labels are transferred from glycine to other metabolites, complicating analysis. nih.gov | High-resolution mass spectrometry and tandem MS to resolve complex isotope patterns and confirm label location. nih.gov |
| Low Abundance/Sensitivity | Difficulty in detecting and quantifying labeled derivatives present in small amounts. | GC/C/IRMS for low-enrichment small molecules; RPLC-ESI-MS for sensitive analysis of complex biomolecules. nih.govtdl.org |
| Isotopologue Complexity | The presence of multiple isotopically labeled species makes quantification difficult. | Specialized software and algorithms to deconvolve mass spectra and calculate enrichment levels. nih.gov |
| Isomer Separation | Inability to distinguish between structural isomers using MS alone. | Coupling liquid chromatography (LC) with mass spectrometry to separate isomers before detection. tdl.org |
Integration of Isotopic Data with Computational Modeling and Simulation for Flux Analysis
Data generated from experiments using GLYCINE-N-FMOC (13C2,15N) and other isotopic tracers are most powerful when integrated into computational models to perform metabolic flux analysis (MFA). nih.gov MFA is a quantitative technique that calculates the rates (fluxes) of metabolic reactions throughout a cellular network. nih.gov This approach provides a system-wide view of cellular metabolism that cannot be obtained from measuring metabolite concentrations alone.
The core of ¹³C-MFA involves growing cells with a ¹³C-labeled substrate and measuring the resulting isotopic labeling patterns in downstream metabolites, often in protein-bound amino acids. nih.govumich.edu This experimental data, along with measured rates of nutrient uptake and product secretion, is then used as an input for a computational model of the cell's metabolic network. nih.gov The model calculates the intracellular fluxes that would best reproduce the experimentally observed labeling patterns. nih.gov
The inclusion of ¹⁵N labels, as in GLYCINE-N-FMOC (13C2,15N), allows for the extension of this methodology to ¹³C¹⁵N-MFA, which can simultaneously quantify fluxes through both carbon and nitrogen metabolic networks. nih.gov This integrated approach provides a more comprehensive understanding of cellular physiology, highlighting key nodes in nitrogen metabolism, such as the central role of glutamate (B1630785) as a nitrogen donor. nih.gov To handle the complexity and potential for multiple solutions, advanced computational strategies like Bayesian Model Averaging (BMA) can be used to provide rigorous, consolidated quantification of metabolic fluxes. nih.gov
| Component | Role in Flux Analysis | Example |
| Isotopic Tracer Experiment | Generates data on the flow of atoms through metabolic pathways. | Cells are cultured with ¹³C- and ¹⁵N-labeled glycine; labeling patterns in protein-derived amino acids are measured by MS. nih.govnih.gov |
| Metabolic Network Model | A map of all relevant biochemical reactions within the cell. | A stoichiometric model of central carbon and nitrogen metabolism. nih.gov |
| Extracellular Rate Measurements | Provide boundary conditions for the model. | Measurement of glucose uptake and lactate (B86563) secretion rates. vanderbilt.edu |
| Computational Flux Estimation | An algorithm calculates the set of intracellular fluxes that best fits the experimental data. | Software minimizes the difference between simulated and measured labeling patterns. vanderbilt.edu |
| Output (Flux Map) | A quantitative description of the activity of all pathways in the network. | A map showing the rates of glycolysis, the TCA cycle, and amino acid biosynthesis. nih.gov |
Development of Novel Research Protocols Employing Site-Specific Isotopic Labels
The ability to synthesize amino acids with isotopic labels at specific atomic positions, such as GLYCINE-N-FMOC (13C2,15N), has driven the development of innovative research protocols, particularly in the field of biomolecular NMR spectroscopy. mdpi.com Site-directed stable isotope incorporation allows for the study of protein structure and function at an atomic level without introducing significant perturbations to the system. mdpi.com
One of the major challenges in studying large proteins (>25 kDa) by solution NMR is spectral complexity and signal overlap. utoronto.ca A powerful strategy to overcome this is to use selective or "sparse" labeling, where only certain amino acid types are isotopically enriched. nih.gov For instance, incorporating labeled glycine into a protein that is otherwise unlabeled or perdeuterated (where most protons are replaced with deuterium) dramatically simplifies the resulting NMR spectrum. utoronto.ca This allows researchers to focus on specific regions of the protein, enabling structural and dynamic studies of high-molecular-weight systems that would otherwise be intractable. springernature.com
Novel protocols often combine site-specific ¹³C and ¹⁵N labeling with deuteration to improve spectral quality. utoronto.ca These methods are crucial for advanced NMR experiments that probe protein structure, dynamics, and interactions with other molecules. The synthesis of a wide array of isotopologues for all genetically encoded amino acids provides the chemical tools necessary for these sophisticated experimental designs, paving the way for detailed investigations of complex biological macromolecules. mdpi.com
Future Directions and Emerging Research Avenues for Glycine N Fmoc 13c2,15n
Expanding Applications in Structural Biology for Challenging Systems
The precise incorporation of isotopes is critical for elucidating the structure and dynamics of complex biomolecules. GLYCINE-N-FMOC (13C2,15N) is set to play a more prominent role in the structural analysis of challenging biological systems, particularly large protein complexes and membrane proteins, which are often difficult to study using conventional methods. nih.govacs.org
One of the primary techniques benefiting from such labeled compounds is Nuclear Magnetic Resonance (NMR) spectroscopy. For large proteins, severe signal overlap can hinder analysis. nih.gov Segmental and site-specific isotope labeling, facilitated by the use of protected labeled amino acids like GLYCINE-N-FMOC (13C2,15N) during peptide synthesis, helps to simplify complex NMR spectra. nih.govnih.govrsc.org This approach allows researchers to selectively label specific domains or even single amino acid residues within a protein, enabling the study of their structure, dynamics, and interactions in molecular systems that are otherwise too large or complex. rsc.orgutoronto.ca
Solid-state NMR (ssNMR) is another powerful technique for which this compound is highly valuable. nih.gov ssNMR is particularly suited for studying insoluble proteins, such as those embedded in biological membranes or forming large fibrillar aggregates. researchgate.net The incorporation of 13C and 15N isotopes from GLYCINE-N-FMOC (13C2,15N) enhances the sensitivity and resolution of ssNMR experiments, providing critical insights into the structure of membrane-spanning domains and the molecular architecture of amyloid fibrils.
Key Research Applications in Structural Biology:
| Research Area | Technique | Role of GLYCINE-N-FMOC (13C2,15N) | Anticipated Insights |
| Membrane Proteins | Solution and Solid-State NMR | Site-specific or segmental labeling to reduce spectral complexity. nih.govacs.org | High-resolution structures of transmembrane domains and elucidation of protein-lipid interactions. |
| Large Protein Complexes | NMR Spectroscopy | Segmental labeling to study specific subunits or domains. rsc.org | Understanding the assembly, stoichiometry, and conformational changes of multi-protein machinery. |
| Amyloid Fibrils | Solid-State NMR | Isotopic labeling to probe the molecular architecture of fibril cores. researchgate.net | Detailed structural models of amyloid aggregates implicated in neurodegenerative diseases. |
| Protein Dynamics | NMR Spectroscopy | Isotope-edited experiments to monitor conformational changes at specific glycine (B1666218) residues. | Mapping allosteric networks and understanding the relationship between protein motion and function. |
Integration with Multi-Omics Approaches for Holistic Biological Insights
The future of biological research lies in the integration of data from various "omics" fields, such as proteomics, metabolomics, and genomics, to build a comprehensive picture of cellular function. Stable isotope labeling with amino acids is a cornerstone of quantitative proteomics, and GLYCINE-N-FMOC (13C2,15N) is an essential reagent in this context. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics to accurately determine differences in protein abundance between different cell populations. acs.orgresearchgate.netnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing "light" (natural abundance) amino acids, while another is grown in a medium with "heavy" isotopically labeled amino acids. wikipedia.org While SILAC traditionally uses unlabeled amino acids, the principles can be extended to more complex experimental designs where labeled peptides synthesized with compounds like GLYCINE-N-FMOC (13C2,15N) serve as internal standards for absolute quantification by mass spectrometry.
The integration of quantitative proteomics data with metabolomics, where isotopically labeled glycine can act as a tracer, offers a powerful approach to connect changes in protein expression with alterations in metabolic pathways. By tracing the metabolic fate of the 13C and 15N atoms from glycine, researchers can map the flux through glycine-dependent pathways and understand how these are regulated by the proteome.
Advancements in Micro- and Nanoscale Isotope Labeling Techniques
As analytical instrumentation becomes more sensitive, the demand for micro- and nanoscale labeling techniques is increasing. These methods are crucial for studying biological systems where the amount of available material is limited, such as in primary cell cultures, tissue biopsies, or single-cell analyses. The chemical synthesis of peptides and proteins allows for the precise, site-specific incorporation of isotopes, which is a significant advantage over metabolic labeling methods that can sometimes be affected by metabolic scrambling. nih.govnih.gov
The use of GLYCINE-N-FMOC (13C2,15N) in solid-phase peptide synthesis (SPPS) is central to these advanced labeling strategies. nih.gov SPPS enables the creation of peptides with one or more isotopically labeled amino acids at defined positions. rsc.org This precision is invaluable for:
Creating internal standards: Synthesizing isotope-labeled versions of target peptides for absolute quantification in mass spectrometry-based proteomics.
Probing specific protein sites: Introducing a labeled glycine at a functionally important site to study local conformational changes or binding events using NMR. rsc.org
Segmental labeling: Synthesizing a labeled peptide segment that can then be ligated to other, unlabeled segments to produce a larger, selectively labeled protein. nih.govrsc.org
Future developments in microfluidics and automated synthesis platforms will likely be combined with these labeling strategies to enable high-throughput studies on minute sample quantities, further expanding the research applications of GLYCINE-N-FMOC (13C2,15N).
Potential for Advancing Understanding of Glycine-Mediated Biological Processes
Glycine is not only a fundamental building block of proteins but also a key player in a variety of critical metabolic pathways. The use of isotopically labeled glycine, including precursors like GLYCINE-N-FMOC (13C2,15N) for peptide synthesis or labeled glycine itself for metabolic tracing, is instrumental in dissecting these complex processes. nih.govnih.govmdpi.com
One of the most significant areas of investigation is one-carbon metabolism . nih.gov The glycine cleavage system (GCS) is a central enzyme complex in mitochondria that breaks down glycine, providing one-carbon units for the synthesis of purines, thymidine, and other essential biomolecules. mdpi.comeurisotop.com By using tracers like [1,2-13C2]glycine, researchers can quantify the flux through the GCS and trace the fate of the resulting one-carbon units into various metabolic end-products. nih.govmdpi.com This has profound implications for cancer research, as many cancer cells exhibit altered one-carbon metabolism. eurisotop.com
Key Glycine-Mediated Processes Under Investigation:
| Biological Process | Research Focus | Role of Isotope Labeling |
| One-Carbon Metabolism | Quantifying flux through the glycine cleavage system (GCS). nih.govmdpi.com | Tracing the incorporation of 13C and 15N from glycine into purines, thymidine, and serine. |
| Neurotransmission | Studying the role of glycine as an inhibitory neurotransmitter. | Monitoring the synthesis, release, and reuptake of labeled glycine in neuronal models. |
| Collagen Synthesis | Investigating the dynamics of collagen production and turnover. | Measuring the incorporation rate of labeled glycine into collagen, a protein exceptionally rich in this amino acid. |
| Glutathione (B108866) Synthesis | Elucidating the contribution of glycine to the synthesis of this key antioxidant. | Tracing labeled glycine into the glutathione molecule to assess synthesis rates under different physiological conditions. |
The ability to synthesize peptides and proteins containing 13C and 15N labeled glycine will also allow for detailed studies of how these proteins are post-translationally modified and how they turn over in living systems, providing a more dynamic view of glycine's role in health and disease.
Q & A
Basic Research Questions
Q. How is GLYCINE-N-FMOC (¹³C₂,¹⁵N) synthesized, and what are the critical steps for ensuring isotopic purity?
- Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc-protected glycine. Isotopic purity is ensured by coupling [¹³C₂,¹⁵N]-glycine to a resin (e.g., HMP resin) via activation agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under anhydrous conditions . Post-synthesis, the product is cleaved using trifluoroacetic acid (TFA)-based cocktails, precipitated, and purified via reverse-phase HPLC. Isotopic enrichment (≥99% for ¹³C and ¹⁵N) is validated using high-resolution LC-FTMS or GC-MS .
Q. What are the primary applications of GLYCINE-N-FMOC (¹³C₂,¹⁵N) in proteomics and metabolomics?
- Methodological Answer : This compound is critical for synthesizing isotopically labeled peptides for mass spectrometry (MS)-based protein quantitation (e.g., SILAC or AQUA workflows) due to its dual labeling, which minimizes background interference in complex biological matrices . It is also used in NMR studies to track glycine’s metabolic fate in pathways like glutathione synthesis, where isotopic tracing reveals flux dynamics .
Q. What storage conditions are required to maintain the stability of GLYCINE-N-FMOC (¹³C₂,¹⁵N)?
- Methodological Answer : The compound must be stored at -5°C to 5°C in a desiccated, light-protected environment to prevent hydrolysis of the Fmoc group and isotopic exchange. Prolonged exposure to moisture or room temperature reduces purity by >10% within 72 hours .
Advanced Research Questions
Q. How can isotopic interference from residual unlabeled glycine be minimized during peptide synthesis?
- Methodological Answer : Residual unlabeled glycine (<1%) often arises from incomplete coupling or resin impurities. To mitigate this:
- Use double coupling protocols with excess HATU (2–3 equivalents) and extended reaction times (1–2 hours) .
- Validate isotopic purity post-synthesis via LC-FTMS (resolution ≥60,000) to detect and quantify impurities. Corrections are applied using isotopic abundance calibration curves (Table 2, ).
Q. What experimental strategies resolve contradictions in isotopic enrichment data across different analytical platforms?
- Methodological Answer : Discrepancies between LC-MS and GC-MS results often stem from ionization efficiency differences. To harmonize
- Normalize measurements using internal standards (e.g., [¹³C₄,¹⁵N₂]-GSSG for glutathione studies) .
- Cross-validate with isotope dilution mass spectrometry (IDMS) and reference materials from certified providers (e.g., Cambridge Isotope Laboratories) .
Q. How does the concentration of GLYCINE-N-FMOC (¹³C₂,¹⁵N) affect isotopic abundance measurements in metabolic flux analysis?
- Methodological Answer : At low concentrations (<0.1 mM), isotopic abundance measurements show higher variability (RSD >5%) due to signal-to-noise limitations. Optimal precision (RSD <2%) is achieved at 0.5–1.0 mM , as demonstrated in high-resolution LC-FTMS studies (see Table 2, ).
Q. What are the challenges in coupling GLYCINE-N-FMOC (¹³C₂,¹⁵N) to sterically hindered residues, and how can coupling efficiency be improved?
- Methodological Answer : Steric hindrance (e.g., adjacent branched-chain amino acids) reduces coupling efficiency by >30%. Strategies include:
- Using microwave-assisted SPPS to enhance reaction kinetics.
- Incorporating bulky activating agents like PyBOP or Oxyma Pure, which improve accessibility to reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
